molecular formula C14H17N3O4 B4624857 2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide

Cat. No.: B4624857
M. Wt: 291.30 g/mol
InChI Key: OQIYSHVGWUEISB-JYRVWZFOSA-N
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Description

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an acetylamino group, an isopropyl group, and a nitrophenyl group attached to an acrylamide backbone

Scientific Research Applications

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, isopropylamine, and acetic anhydride.

    Formation of Intermediate: The first step involves the condensation of 3-nitrobenzaldehyde with isopropylamine to form an intermediate Schiff base.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetylamino group.

    Acrylamide Formation: Finally, the acrylamide moiety is introduced through a reaction with acryloyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: The use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted acrylamides.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.

    Induce Apoptosis: In cancer cells, it may induce programmed cell death through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide: Similar structure but with a cyclohexyl group instead of an isopropyl group.

    2-(acetylamino)-N-methyl-3-(3-nitrophenyl)acrylamide: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(Z)-2-acetamido-3-(3-nitrophenyl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9(2)15-14(19)13(16-10(3)18)8-11-5-4-6-12(7-11)17(20)21/h4-9H,1-3H3,(H,15,19)(H,16,18)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIYSHVGWUEISB-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.